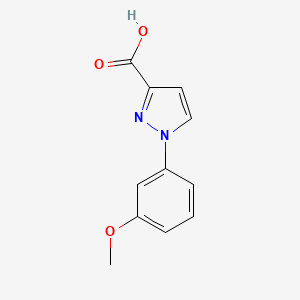

1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxyphenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-9-4-2-3-8(7-9)13-6-5-10(12-13)11(14)15/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAOKRAYAGBQRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=CC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 1 3 Methoxyphenyl 1h Pyrazole 3 Carboxylic Acid and Its Analogues

Classical and Contemporary Synthetic Routes to the Pyrazole (B372694) Carboxylic Acid Scaffold

The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. For pyrazole-3-carboxylic acids, these methods are often adapted to incorporate or generate the carboxylic acid functionality at the C3 position.

Cyclocondensation Reactions

Cyclocondensation reactions are the most common and versatile methods for pyrazole synthesis. These typically involve the reaction of a 1,3-dielectrophilic component with a hydrazine (B178648) derivative, in this case, (3-methoxyphenyl)hydrazine (B91047).

The reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds is a classical approach to pyrazole synthesis. This method generally proceeds through a Michael addition of the hydrazine to the unsaturated system, followed by intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic pyrazole ring. While this method is widely used for the synthesis of various pyrazoles, its application to the direct synthesis of 1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is less common as it would require a specific α,β-unsaturated precursor with a latent or protected carboxylic acid function. The initial product is often a pyrazoline, which then requires an oxidation step to form the pyrazole.

A more direct and widely employed method for the synthesis of 1-aryl-pyrazole-3-carboxylic acids and their esters is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. nih.gov For the synthesis of the target molecule, (3-methoxyphenyl)hydrazine is reacted with a suitable β-ketoester, such as diethyl oxalacetate (B90230) or a related derivative.

The reaction typically proceeds by initial condensation of the hydrazine with one of the carbonyl groups of the β-ketoester, followed by intramolecular cyclization and dehydration to form the pyrazole ring. This approach directly yields the ethyl ester of the target molecule, ethyl 1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate. Subsequent hydrolysis of the ester group under acidic or basic conditions affords the desired this compound. google.com

A general scheme for this two-step synthesis is presented below:

Step 1: Cyclocondensation (3-Methoxyphenyl)hydrazine reacts with diethyl 2-(ethoxymethylene)malonate in a suitable solvent, often an alcohol like ethanol (B145695), and may be heated to reflux. This reaction leads to the formation of ethyl 1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate.

Step 2: Hydrolysis The resulting ester is then subjected to hydrolysis, typically using an aqueous solution of a base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to yield the final carboxylic acid product.

| Reactant 1 | Reactant 2 | Intermediate Product | Final Product | Key Transformations |

| (3-Methoxyphenyl)hydrazine | Diethyl 2-(ethoxymethylene)malonate | Ethyl 1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate | This compound | Cyclocondensation, Hydrolysis |

This method is highly versatile and allows for the synthesis of a wide range of substituted pyrazole-3-carboxylic acids by varying the hydrazine and β-ketoester starting materials. nih.gov

Functional Group Transformations and Carboxylation Strategies

An alternative approach to the synthesis of this compound involves the initial synthesis of a 1-(3-methoxyphenyl)-1H-pyrazole core, followed by the introduction of the carboxylic acid group at the C3 position. This can be achieved through various functional group transformations.

For instance, a pre-formed 1-(3-methoxyphenyl)-3-methyl-1H-pyrazole could be oxidized to the corresponding carboxylic acid. However, this often requires harsh conditions and may lead to side reactions. A more controlled method involves the lithiation of the C3 position of the pyrazole ring followed by quenching with carbon dioxide. This carboxylation strategy is effective but requires careful control of reaction conditions to avoid side products.

Another strategy involves the transformation of other functional groups at the C3 position. For example, a 3-cyanopyrazole derivative can be hydrolyzed to the carboxylic acid, or a 3-formylpyrazole can be oxidized. These methods depend on the availability of the appropriately substituted pyrazole precursors.

Synthesis from Furan-2,3-diones and Related Precursors

Furan-2,3-diones have emerged as versatile precursors for the synthesis of various heterocyclic compounds, including pyrazole-3-carboxylic acids. The reaction of a furan-2,3-dione with a hydrazine derivative, such as (3-methoxyphenyl)hydrazine, can lead to the formation of the pyrazole ring with a carboxylic acid group at the C3 position. researchgate.net

The reaction mechanism is believed to involve the initial nucleophilic attack of the hydrazine on the furan-2,3-dione, leading to ring-opening and subsequent intramolecular cyclization to form the pyrazole ring. This method offers a direct route to the target carboxylic acid, potentially avoiding the need for a separate hydrolysis step. The substitution pattern on the furan-2,3-dione can be varied to introduce different groups at the C4 and C5 positions of the pyrazole ring.

| Precursor | Reagent | Product | Advantages |

| 5-Aryl-furan-2,3-dione | (3-Methoxyphenyl)hydrazine | 1-(3-Methoxyphenyl)-5-aryl-1H-pyrazole-3-carboxylic acid | Direct formation of the carboxylic acid |

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions provide a powerful and convergent approach to the synthesis of pyrazoles. nih.gov This method involves the reaction of a 1,3-dipole, such as a nitrile imine, with a dipolarophile, typically an alkyne or an alkene.

For the synthesis of this compound, a nitrile imine generated from a suitable hydrazonoyl halide (e.g., derived from (3-methoxyphenyl)hydrazine) can be reacted with an alkyne bearing a carboxylate group or a precursor. For example, the reaction of a nitrile imine with ethyl propiolate would yield the ethyl ester of the target molecule after cycloaddition. researchgate.net

The regioselectivity of the cycloaddition is a key consideration in this approach and is influenced by the electronic and steric properties of both the nitrile imine and the dipolarophile. This method offers a high degree of flexibility in the introduction of substituents on the pyrazole ring. rsc.org

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. eresearchco.commedicaljournalshouse.com This technology is particularly effective for the synthesis of heterocyclic compounds like pyrazoles, providing rapid, high-yield, and often solvent-free reaction pathways. eresearchco.comijsrch.com The core principle involves the direct coupling of microwave energy with the molecules in the reaction mixture, leading to instantaneous and localized superheating. eresearchco.com

The application of microwave irradiation has been successfully employed in the synthesis of various pyrazole derivatives, including pyrazole-carboxamides and pyrazolones. ijsrch.comresearchgate.net Studies have shown that microwave-assisted synthesis can drastically reduce reaction times from hours to mere minutes, while simultaneously improving product yields. medicaljournalshouse.comijpsjournal.com For instance, the cyclocondensation of chalcones with hydrazine hydrate (B1144303) to form pyrazoles is significantly accelerated under microwave irradiation. nih.gov This approach is not only faster but is also considered a greener synthetic methodology as it often requires less solvent and energy. researchgate.net

Key advantages of microwave-assisted pyrazole synthesis include:

Reduced Reaction Times: Reactions that take several hours or even days under conventional heating can often be completed in minutes. medicaljournalshouse.comdergipark.org.tr

Higher Yields: Microwave heating can lead to cleaner reactions with fewer side products, resulting in improved yields of the desired pyrazole. ijsrch.comdergipark.org.tr

Energy Efficiency: Direct heating of the reactants is more energy-efficient than heating the reaction vessel and surrounding environment. eresearchco.com

Solvent-Free Conditions: In some cases, reactions can be carried out between neat reagents, eliminating the need for solvents and simplifying purification. eresearchco.comresearchgate.net

A comparative study on the synthesis of N-pyridinylpyrazole-4-carboxamides highlighted that microwave-irradiated reactions catalyzed by T3P (Propylphosphonic anhydride) were more rapid and yield-effective compared to other coupling agents and conventional heating methods. ijsrch.com Similarly, the synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles via a one-pot cyclocondensation was achieved in just 4 minutes with yields between 82% and 96% using microwave assistance, a significant improvement over traditional methods. ijpsjournal.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis | Reference(s) |

| Reaction Time | Hours to Days | Minutes | medicaljournalshouse.comijpsjournal.com |

| Yield | Often moderate | Generally higher | ijsrch.comdergipark.org.tr |

| Energy Input | Indirect, slow | Direct, rapid | eresearchco.com |

| Solvent Use | Often requires solvents | Can be solvent-free | researchgate.netresearchgate.net |

Targeted Synthesis of the this compound Backbone

The construction of the core 1-aryl-1H-pyrazole-3-carboxylic acid structure is typically achieved through cyclocondensation reactions. This involves the reaction of a hydrazine derivative with a 1,3-bielectrophilic compound.

The synthesis of this compound requires two primary precursors:

(3-Methoxyphenyl)hydrazine: This arylhydrazine provides the N1-substituent of the pyrazole ring. It can be prepared from 3-methoxyaniline through diazotization followed by reduction.

A 1,3-dicarbonyl synthon with a carboxylic acid or ester group: A common precursor is a derivative of ethyl 2,4-dioxobutanoate. The reaction typically involves the condensation of diethyl oxalate (B1200264) with a ketone. researchgate.net For instance, diethyl oxalate can react with acetophenone (B1666503) derivatives in the presence of a base like sodium ethoxide to form ethyl-2,4-dioxo-4-phenylbutanoate intermediates. researchgate.net These intermediates can then be cyclized with the appropriate hydrazine.

The general strategy for forming the pyrazole ring involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent, such as α,β-unsaturated ketones or alkynes. nih.govorganic-chemistry.org The regioselectivity of this reaction, which determines whether the 3- or 5-substituted isomer is formed, is a critical aspect.

Achieving high yield and regioselectivity in the synthesis of 1,3-disubstituted pyrazoles is crucial. The reaction outcome is highly dependent on several factors, including the solvent, catalyst, temperature, and the nature of the substituents on the precursors. nih.gov

Solvent: The choice of solvent can significantly influence the reaction's regioselectivity. While polar protic solvents like ethanol are traditionally used, dipolar aprotic solvents such as N,N-dimethylacetamide (DMA) or N,N-dimethylformamide (DMF) have been found to give better results, often allowing the reaction to proceed efficiently at room temperature. nih.govorganic-chemistry.org

Catalysis: Both acid and base catalysts can be employed. Acidic conditions, often using acetic acid, facilitate the condensation and subsequent cyclization. nih.gov In some cases, metal-free conditions are preferred for a more environmentally benign process. researchgate.net Lewis acid catalysts have also been explored to enhance reaction rates and yields. mdpi.com

Temperature: While many pyrazole syntheses require reflux conditions, optimization can lead to milder reaction conditions. organic-chemistry.org For instance, the synthesis of 5-aryl-3-trifluoromethyl pyrazoles showed improved yields when the temperature was increased to 60 °C, but higher temperatures led to a decrease in yield. nih.gov Microwave-assisted methods allow for precise and rapid temperature control, often leading to improved outcomes. researchgate.net

Reaction Control: The regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles has been achieved with high efficiency by condensing 1,3-diketones with arylhydrazines at room temperature in DMA, yielding products in the 59% to 98% range. mdpi.com Careful control over the reaction conditions ensures the preferential formation of the desired isomer over other potential products. nih.gov

Table 2: Factors Influencing Pyrazole Synthesis Optimization

| Parameter | Effect on Synthesis | Optimized Conditions/Examples | Reference(s) |

| Solvent | Influences regioselectivity and reaction rate | Dipolar aprotic solvents (e.g., DMA) can improve regioselectivity at room temperature. | nih.govorganic-chemistry.org |

| Catalyst | Accelerates condensation and cyclization | Acetic acid is commonly used; Lewis acids or metal-free conditions are also employed. | nih.govresearchgate.netmdpi.com |

| Temperature | Affects reaction rate and product yield | Optimization is crucial; e.g., 60 °C was optimal for a specific trifluoromethyl pyrazole synthesis. | nih.gov |

Derivatization Strategies for Structural Diversification

The carboxylic acid group at the 3-position of the pyrazole ring is a versatile handle for structural modification, allowing for the synthesis of a wide array of derivatives, primarily esters, carboxamides, and hydrazides. nih.gov

The conversion of pyrazole-3-carboxylic acids into carboxamides and esters is a common strategy for creating libraries of compounds for biological screening. benthamdirect.com The standard procedure involves a two-step process:

Activation of the Carboxylic Acid: The carboxylic acid is typically converted to a more reactive intermediate, most commonly an acid chloride. This is often achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride. dergipark.org.trresearchgate.net

Nucleophilic Acyl Substitution: The resulting acid chloride is then reacted with a nucleophile—an amine for carboxamides or an alcohol for esters—to yield the final product. dergipark.org.trresearchgate.net

Various coupling agents can also be used to facilitate amide bond formation directly from the carboxylic acid without isolating the acid chloride. Reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBT (hydroxybenzotriazole) are effective for this purpose. jst.go.jp The synthesis of pyrazole-carboxamides has been achieved using simple synthetic methods to generate building blocks for novel hybrid structures. benthamdirect.com Similarly, ester derivatives are readily prepared by reacting the pyrazole-3-carbonyl chloride with the corresponding alcohols. dergipark.org.trresearchgate.net

Pyrazole-3-carboxylic acid hydrazides are valuable intermediates for the synthesis of other heterocyclic systems, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. tandfonline.com The preparation of these hydrazides is generally straightforward.

The most common method involves the reaction of a pyrazole-3-carboxylic acid ester (typically a methyl or ethyl ester) with hydrazine hydrate. iscientific.org The reaction is usually carried out in an alcoholic solvent, such as ethanol, under reflux. Alternatively, the pyrazole-3-carbonyl chloride can be reacted directly with hydrazine hydrate. Furan-2,3-diones have also been used as starting materials, which react with hydrazines to yield pyrazole-3-carboxylic acid-hydrazides directly under certain conditions. researchgate.net These hydrazide derivatives serve as key precursors for further structural diversification. nih.govtandfonline.com

Introduction of Diverse Substituents on the Pyrazole Ring and Phenyl Moiety

The functionalization of the this compound scaffold is crucial for modulating its physicochemical and biological properties. Substitutions can be strategically introduced at various positions on both the pyrazole and the phenyl rings. frontiersin.org

Substitution on the Pyrazole Ring:

The C4 and C5 positions of the pyrazole ring are common sites for electrophilic substitution and other modifications. The carboxylic acid group at the C3 position can also be transformed into a wide array of other functional groups.

Formylation at C4: The Vilsmeier-Haack reaction is a widely used method to introduce a formyl group (-CHO) at the C4 position of the pyrazole ring. This reaction typically involves treating the pyrazole substrate with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). researchgate.net The resulting 4-formyl derivative is a key intermediate for synthesizing more complex molecules, including fused heterocyclic systems.

Conversion of the Carboxylic Acid at C3: The carboxylic acid moiety is a versatile handle for introducing diversity. It can be readily converted into its acid chloride, which then serves as a precursor for esters, amides, and other derivatives through reactions with various nucleophiles like alcohols and amines. researchgate.netdergipark.org.tr Furthermore, treatment of the pyrazole-3-carboxylic acid or its derivatives with Grignard reagents, such as methylmagnesium chloride, can lead to the formation of tertiary alcohols or ketones at the C3 position. niscpr.res.in

Other Substitutions: While formylation is common, other electrophilic substitution reactions can also be employed to introduce groups like nitro or halogen moieties, depending on the reaction conditions and the activation of the pyrazole ring.

Substitution on the Phenyl Moiety:

The 1-(3-methoxyphenyl) group can also undergo substitution, primarily through electrophilic aromatic substitution. The existing methoxy (B1213986) group is an ortho-, para-director, meaning it directs incoming electrophiles to the C2, C4, and C6 positions of the phenyl ring. The bulky pyrazole substituent may sterically hinder the C2 position, favoring substitution at C4 and C6. Standard nitration, halogenation, or sulfonation conditions can be applied to introduce functional groups onto this ring, further expanding the chemical diversity of the analogues.

The table below summarizes various methods for introducing substituents onto the pyrazole scaffold.

| Reaction Type | Reagents/Conditions | Position of Substitution | Resulting Functional Group | Reference |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C4 of Pyrazole | Aldehyde (-CHO) | researchgate.net |

| Esterification | Alcohol, Acid Catalyst (from Carboxylic Acid) | C3 of Pyrazole | Ester (-COOR) | researchgate.net |

| Amidation | Amine (from Acid Chloride) | C3 of Pyrazole | Amide (-CONR₂) | dergipark.org.tr |

| Grignard Reaction | R-MgX (on Ester or Acid) | C3 of Pyrazole | Tertiary Alcohol (-C(OH)R₂) | niscpr.res.in |

| Electrophilic Aromatic Substitution | e.g., HNO₃, H₂SO₄ | Phenyl Ring (ortho/para to -OCH₃) | Nitro (-NO₂) | N/A |

Cyclization Reactions Leading to Fused Heterocyclic Systems

The this compound framework, particularly after functionalization at the C4 position, serves as an excellent precursor for the synthesis of fused heterocyclic systems. These reactions typically involve an intramolecular or intermolecular cyclization that builds a new ring onto the pyrazole core.

Synthesis of Pyrazolo[3,4-d]pyridazines:

One of the most common fused systems derived from this scaffold is the pyrazolo[3,4-d]pyridazine ring system. The synthesis generally starts with an ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate derivative. The key step is the cyclocondensation reaction with hydrazine or its derivatives (e.g., methylhydrazine). semanticscholar.org In this reaction, the hydrazine reacts with the formyl group at C4 and the ester group at C3 to form the fused six-membered pyridazine (B1198779) ring, resulting in a pyrazolo[3,4-d]pyridazin-4-one structure. researchgate.netresearchgate.net

The general scheme for this reaction is as follows:

Starting Material: A pyrazole with carbonyl and carboxylate groups at the C4 and C3 positions, respectively.

Reagent: Hydrazine hydrate (H₂NNH₂·H₂O) or a substituted hydrazine.

Reaction: The hydrazine undergoes a condensation reaction with both functional groups, leading to ring closure.

Product: A pyrazolo[3,4-d]pyridazinone derivative.

Other Fused Systems:

Derivatives of 1-aryl-pyrazoles can also be used to construct other important fused heterocycles:

Pyrazolo[3,4-b]pyridines: These can be synthesized from 5-aminopyrazole derivatives reacting with 1,3-dicarbonyl compounds. While not a direct cyclization of the carboxylic acid, it highlights the versatility of the pyrazole core in forming fused systems. nih.gov

Pyrazolo[3,4-b]quinolines: These structures can be formed through reactions like the Friedländer condensation, using appropriately substituted aminopyrazoles and ortho-aminoaryl ketones or aldehydes. mdpi.com

Pyrano[4,3-c]pyrazoles: The fusion of a pyran ring to the pyrazole core can be achieved through different synthetic routes, often involving precursors with hydroxyl and carbonyl functionalities that can undergo cyclization. semanticscholar.org

The following table outlines examples of cyclization reactions to form fused heterocyclic systems from pyrazole precursors.

| Starting Pyrazole Derivative | Cyclizing Agent | Fused Heterocyclic System | Reference |

| Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate | Hydrazine Hydrate | Pyrazolo[3,4-d]pyridazin-4-one | semanticscholar.org |

| Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate | Methylhydrazine | 2-Methyl-pyrazolo[3,4-d]pyridazin-4-one | semanticscholar.org |

| 5-Aminopyrazole Derivative | 1,3-Diketone | Pyrazolo[3,4-b]pyridine | nih.gov |

| 3-Arylidenechromanone | Hydrazine | Benzopyrano[4,3-c]pyrazole | semanticscholar.org |

Iii. Advanced Spectroscopic and Computational Characterization in Research

Spectroscopic Techniques for Detailed Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy would reveal the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. For 1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, the spectrum is expected to show distinct signals for the protons on the pyrazole (B372694) ring, the methoxyphenyl group, and the methoxy (B1213986) group. The carboxylic acid proton typically appears as a broad singlet at a significantly downfield chemical shift.

Expected ¹H NMR Data Interpretation:

Aromatic Protons (Methoxyphenyl Ring): Four protons would appear in the aromatic region (typically δ 7.0-8.0 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, doublet of doublets) would confirm the 1,3- (meta) substitution pattern.

Pyrazole Protons: Two protons on the pyrazole ring would appear as distinct signals, likely doublets, with chemical shifts influenced by the adjacent phenyl and carboxylic acid groups.

Methoxy Protons: A sharp singlet corresponding to the three protons of the -OCH₃ group would be observed, typically in the range of δ 3.8-4.0 ppm.

Carboxylic Acid Proton: A very broad singlet for the acidic proton (-COOH) would be present far downfield (often > δ 10 ppm), which would disappear upon D₂O exchange.

Hypothetical ¹H NMR Data Table:

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrazole-H4 | Data not available | d | Data not available |

| Pyrazole-H5 | Data not available | d | Data not available |

| Phenyl-H2' | Data not available | m | Data not available |

| Phenyl-H4' | Data not available | m | Data not available |

| Phenyl-H5' | Data not available | t | Data not available |

| Phenyl-H6' | Data not available | m | Data not available |

| Methoxy (-OCH₃) | Data not available | s | - |

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the total carbon count and insight into the nature of the carbon environments (e.g., C=O, aromatic C-O, aromatic C-H).

Expected ¹³C NMR Data Interpretation:

Carbonyl Carbon: The carboxylic acid carbonyl carbon (-COOH) would be the most downfield signal, typically appearing above δ 160 ppm.

Aromatic and Pyrazole Carbons: The signals for the nine carbons of the methoxyphenyl and pyrazole rings would be found in the δ 100-160 ppm range. The carbon attached to the oxygen of the methoxy group (C3') would be significantly downfield.

Methoxy Carbon: The carbon of the methoxy group (-OCH₃) would appear as a distinct signal in the upfield region, typically around δ 55-60 ppm.

Hypothetical ¹³C NMR Data Table:

| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C=O) | Data not available |

| Pyrazole-C3 | Data not available |

| Pyrazole-C4 | Data not available |

| Pyrazole-C5 | Data not available |

| Phenyl-C1' | Data not available |

| Phenyl-C2' | Data not available |

| Phenyl-C3' (C-O) | Data not available |

| Phenyl-C4' | Data not available |

| Phenyl-C5' | Data not available |

| Phenyl-C6' | Data not available |

A COSY experiment would definitively establish the connectivity between protons on adjacent carbons. Cross-peaks in the 2D spectrum would show correlations between coupled protons, confirming the proton assignments made in the ¹H NMR spectrum. For instance, it would show the coupling between the H4 and H5 protons on the pyrazole ring and map out the entire spin system of the methoxyphenyl ring.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expected IR Data Interpretation:

O-H Stretch: A very broad and strong absorption band for the carboxylic acid O-H bond would be expected in the 2500-3300 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy group would be just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid would be prominent in the 1680-1720 cm⁻¹ range.

C=C and C=N Stretches: Aromatic and pyrazole ring C=C and C=N stretching vibrations would cause several absorptions in the 1450-1620 cm⁻¹ region.

C-O Stretch: A strong band corresponding to the aryl-ether C-O stretch would be observed in the 1200-1300 cm⁻¹ region.

Hypothetical IR Data Table:

| Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic Acid) | Data not available | Strong, Broad |

| C-H stretch (Aromatic) | Data not available | Medium |

| C-H stretch (Aliphatic -OCH₃) | Data not available | Medium |

| C=O stretch (Carboxylic Acid) | Data not available | Strong, Sharp |

| C=C/C=N stretch (Ring) | Data not available | Medium-Strong |

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₁H₁₀N₂O₃, with a corresponding molecular weight of approximately 218.21 g/mol .

Expected MS Data Interpretation:

Molecular Ion Peak (M⁺): A peak corresponding to the intact molecule would be expected at m/z ≈ 218. This peak would confirm the molecular weight.

Key Fragmentation Pathways: Common fragmentation patterns for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). The molecule could also fragment at the bond between the phenyl ring and the pyrazole nitrogen, or through cleavage of the methoxy group. Analysis of these fragment ions would help confirm the connectivity of the different parts of the molecule.

Hypothetical Mass Spectrometry Data Table:

| m/z Value | Hypothetical Fragment Lost | Fragment Structure |

|---|---|---|

| 218 | - | [M]⁺ |

| 201 | •OH | [M-OH]⁺ |

| 173 | •COOH | [M-COOH]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the types of electronic transitions possible within the molecule. For a compound like this compound, the spectrum would be expected to show absorption bands corresponding to π → π* transitions within the aromatic phenyl and pyrazole rings, as well as n → π* transitions involving the non-bonding electrons on the oxygen and nitrogen atoms. The position and intensity of these absorption maxima provide insights into the electronic structure and conjugation within the molecule. However, specific experimental λmax values for this compound are not documented in the available literature.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties.

Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that provides insights into the chemical reactivity, kinetic stability, and the electronic transitions of the molecule. A smaller gap generally suggests higher reactivity. A theoretical study would typically visualize the electron density distribution of these orbitals.

Table 1: Hypothetical DFT-Calculated Electronic Properties

| Parameter | Value |

|---|---|

| EHOMO (eV) | Data not available |

| ELUMO (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

Note: This table is for illustrative purposes. No calculated values for this compound were found.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to predict how a molecule will interact with other molecules. The map uses a color scale to indicate different potential values: red typically represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid and methoxy groups, and the nitrogen atoms of the pyrazole ring, indicating these as sites for electrophilic interaction.

Prediction of Vibrational (IR) and Nuclear Magnetic Resonance (NMR) Chemical Shifts

Computational methods, specifically Density Functional Theory (DFT), are widely used to predict the vibrational spectra and NMR chemical shifts of molecules like this compound. These theoretical calculations provide a powerful complement to experimental data, aiding in structural confirmation and detailed spectral assignment. asrjetsjournal.orgnih.gov

Vibrational Analysis (IR): Theoretical vibrational frequencies are calculated using DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p). derpharmachemica.comresearchgate.net The resulting harmonic vibrational frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to a strong correlation with experimental FT-IR spectra. derpharmachemica.com For pyrazole derivatives, characteristic vibrational bands can be assigned with high confidence. For instance, C-H stretching modes in the heteroaromatic rings are typically predicted in the 3100–3000 cm⁻¹ range. mdpi.com Deformations of the pyrazole ring and stretching of the C-N bonds are also identifiable. derpharmachemica.com This computational analysis provides a detailed picture of the molecule's vibrational modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Prediction: The Gauge-Independent Atomic Orbital (GIAO) method, employed within a DFT framework, is the standard for calculating NMR chemical shifts (¹³C and ¹H). asrjetsjournal.orgmdpi.com Calculations are often performed using a solvent model (e.g., IEFPCM for DMSO) to better simulate experimental conditions. mdpi.com The predicted chemical shifts for pyrazole derivatives generally show good agreement with experimental values. researchgate.net For example, in a similar N-acylhydrazone derivative, the carbonyl carbon (C=O) was computationally predicted at 164.00 ppm, closely matching the experimental value of 157.78 ppm. mdpi.com Likewise, the imine carbon was calculated at 152.40 ppm versus an experimental finding of 147.68 ppm. mdpi.com Such correlations are crucial for verifying the molecular structure and assigning specific resonances in complex spectra.

Below is a representative table illustrating the type of data generated from such computational studies for a pyrazole derivative.

| Functional Group | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| Carbonyl (COOH) | ~165 | >10 |

| Methoxy (OCH₃) | ~58 | ~3.8 |

| Pyrazole C3 | ~145 | - |

| Pyrazole C4 | ~110 | ~6.8 |

| Pyrazole C5 | ~140 | ~8.2 |

| Phenyl C-O | ~160 | - |

| Phenyl C-N | ~140 | - |

| Phenyl CH | ~115-130 | ~7.0-7.5 |

Note: The values in this table are illustrative, based on typical shifts for similar structures, and represent the output of computational predictions.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. eurasianjournals.com This method is extensively applied in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. eurasianjournals.comresearchgate.net

Research on pyrazole derivatives has demonstrated their potential as inhibitors for various protein targets, including kinases and cyclooxygenases. researchgate.netmdpi.com Docking studies reveal the specific binding modes and key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, studies on pyrazole-3-carboxylic acid derivatives have shown that the carboxylic acid group, along with the nitrogen atoms of the pyrazole ring, frequently participates in hydrogen bonding with amino acid residues in the active site of the target protein. researchgate.net

The binding affinity is often quantified by a docking score, which estimates the free energy of binding. A lower binding energy typically indicates a more stable complex. researchgate.net In studies involving pyrazole derivatives targeting receptor tyrosine kinases, compounds have shown minimum binding energies in the range of -8 to -10 kJ/mol, indicating strong potential for inhibition. researchgate.net The methoxyphenyl group on the pyrazole ring can engage in hydrophobic or π-π stacking interactions, further enhancing binding. ajpp.in These computational predictions are invaluable for prioritizing compounds for synthesis and biological testing. alrasheedcol.edu.iq

The following table summarizes typical results from a molecular docking study of a pyrazole derivative against a hypothetical protein kinase.

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Energy | -9.5 kJ/mol | GLU 85, LYS 42 | Hydrogen Bond |

| Inhibition Constant (Ki) | 2.5 µM | LEU 83, VAL 35 | Hydrophobic |

| RMSD | 1.8 Å | PHE 145 | π-π Stacking |

Note: This table is a representative example of docking results and does not correspond to a specific published study on the title compound.

Quantum Chemical Investigation of Reaction Mechanisms and Pathways

Quantum chemical calculations, particularly using DFT, are essential for elucidating the mechanisms of chemical reactions involving pyrazole derivatives. eurasianjournals.com These studies can map out potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a detailed understanding of reaction pathways. nih.govacs.org

For the synthesis of pyrazole rings, computational studies can compare different possible pathways, such as those involving cyclocondensation reactions. researchgate.net For instance, the reaction mechanism for the formation of a pyrazole-3-carboxylic acid from a furan-2,3-dione and a phenylhydrazine (B124118) has been explored computationally, confirming the favorability of the proposed steps. researchgate.net

Furthermore, theoretical investigations have shed light on the decomposition and isomerization pathways of the pyrazole ring itself. Studies on the unimolecular decomposition of pyrazole have explored various channels, such as N₂ elimination or nitro-nitrite isomerization in nitro-substituted derivatives, by calculating the energy barriers for each step. acs.org Similarly, photochemical isomerization mechanisms, like the transposition from a pyrazole to an imidazole, have been investigated using advanced methods like CASSCF, revealing the preferred reaction routes via conical intersections. nih.gov These computational insights are crucial for optimizing reaction conditions and predicting potential side products.

Non-covalent Interaction Analysis

Non-covalent interactions (NCIs) play a critical role in determining the three-dimensional structure and intermolecular associations of molecules in condensed phases. nih.govnih.gov An approach based on electron density and its derivatives allows for the visualization and analysis of a wide range of NCIs, including hydrogen bonds, van der Waals interactions, and steric repulsion. nih.govacs.org

For molecules like this compound, NCI analysis can reveal how individual molecules interact with each other in a crystal lattice or with a solvent. The pyrazole ring, with its two adjacent nitrogen atoms, can act as both a hydrogen bond donor (N-H) and acceptor. nih.gov The carboxylic acid group is also a potent hydrogen bond donor and acceptor. The methoxyphenyl group can participate in van der Waals interactions. nih.gov

By generating NCI plots, which are isosurfaces of the reduced density gradient, researchers can identify specific regions of intermolecular contact. nih.gov These plots are typically color-coded to distinguish between attractive interactions (like hydrogen bonds, shown in blue) and repulsive steric clashes (shown in red). This analysis provides a detailed, visual understanding of the forces that govern molecular packing and recognition, complementing traditional structural analysis. acs.org

Iv. Biological Activity and Mechanistic Insights Pre Clinical and in Vitro Studies

Investigation of Antimicrobial Activities

The pyrazole (B372694) nucleus is a key structural motif in many compounds exhibiting potent antimicrobial properties. nih.gov Derivatives of pyrazole-3-carboxylic acid, in particular, have been synthesized and evaluated for their efficacy against a range of microbial pathogens. nih.govmeddocsonline.org

Research into pyrazole derivatives has revealed significant antibacterial potential. nih.gov Studies on various 1H-pyrazole-3-carboxylic acid derivatives have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain derivatives have been tested against bacterial strains such as Bacillus cereus, Staphylococcus aureus (Gram-positive), Escherichia coli, and Pseudomonas putida (Gram-negative). researchgate.net

While specific minimum inhibitory concentration (MIC) data for 1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is not extensively detailed in the available literature, the general class of pyrazole-carboxylic acids has shown promise. The antibacterial activity is often influenced by the nature and position of substituents on the phenyl ring. For example, trifluorophenyl-substituted pyrazoles have shown potent inhibitory effects on S. aureus, including methicillin-resistant S. aureus (MRSA) strains, with MIC values as low as 0.39 μg/mL. nih.gov Similarly, other pyrazole hybrids have demonstrated moderate to potent activity against various bacterial strains. nih.gov The conjugation of the pyrazole nucleus with other heterocyclic systems, such as thiazole (B1198619) or triazole, has also been shown to generate compounds with broad-spectrum antibacterial properties. nih.gov

| Compound Class | Bacterial Strain | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| Trifluorophenyl-substituted pyrazoles | S. aureus (including MRSA) | 0.39 | nih.gov |

| Trifluorophenyl-substituted pyrazoles | S. epidermidis | 1.56 | nih.gov |

| Dihydrotriazine substituted pyrazole derivatives | MRSA | 1 | nih.gov |

| Dihydrotriazine substituted pyrazole derivatives | E. coli | 1 | nih.gov |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | E. coli 1924 | 1 | nih.gov |

| Thiazolidinone-clubbed pyrazoles | E. coli | 16 | nih.gov |

The antifungal properties of pyrazole derivatives are also well-documented. meddocsonline.orgresearchgate.net A study involving a series of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives screened their activity against five fungal pathogens. nih.gov The results indicated that many of these molecules possessed inhibitory effects, particularly against both standard and clinical strains of Candida albicans. nih.gov Specific derivatives also showed inhibitory activity against other Candida species like C. parapsilosis, C. tropicalis, and C. glabrata. nih.gov

Furthermore, pyrazole carboxamide derivatives, synthesized from pyrazole carboxylic acids, have been evaluated for their in vitro activity against various phytopathogenic fungi, such as Alternaria porri and Rhizoctonia solani, with some compounds showing notable efficacy. mdpi.comresearchgate.net One isoxazole (B147169) pyrazole carboxylate derivative displayed significant activity against R. solani, with an EC50 value of 0.37 μg/mL. mdpi.com

| Compound | Fungal Strain | Activity (EC50 in μg/mL) | Reference |

|---|---|---|---|

| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | 0.37 | mdpi.com |

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) | Colletotrichum orbiculare | 5.50 | nih.gov |

| Compound 9m | Rhizoctonia solani | 14.40 | nih.gov |

| Compound 9m | Botryosphaeria berengeriana | 28.29 | nih.gov |

| Compound 9m | Phytophthora infestans | 75.54 | nih.gov |

| Compound 9m | Fusarium moniliforme | 79.42 | nih.gov |

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of pyrazole derivatives. For antifungal activity against C. albicans, it has been demonstrated that the positions of electronegative atoms, such as fluorine and oxygen, within the pyrazole substituents, as well as the charges on these atoms, are critical in determining the strength of the activity. nih.gov

In the context of antibacterial agents, the presence of a carboxylic acid functional group can be vital. nih.gov For instance, SAR studies on pyrazoline scaffolds revealed that a carboxylic acid functionality on the 1-phenyl ring was essential for phosphodiesterase 5 (PDE5) inhibition, an off-target effect of some COX-2 inhibitors that can have therapeutic implications. nih.gov Conversely, replacing the carboxylic acid group with a sulfonamide group significantly altered the activity profile. nih.gov The methoxy (B1213986) group on the phenyl ring of this compound may also play a role in its biological activity, as substitutions on the phenyl ring are known to modulate the antimicrobial and anti-inflammatory properties of pyrazole compounds. researchgate.net

Anti-inflammatory Properties and Cyclooxygenase Enzyme Inhibition

Pyrazole derivatives are renowned for their anti-inflammatory effects, with the most famous example being the selective COX-2 inhibitor, celecoxib. ijpsjournal.com This class of compounds often exerts its anti-inflammatory action through the inhibition of cyclooxygenase (COX) enzymes.

The anti-inflammatory potential of pyrazole derivatives is frequently evaluated using in vitro assays such as protein denaturation inhibition and cell membrane protection assays. nih.gov A study on newly synthesized heterocyclic compounds incorporating pyrazole moieties demonstrated significant anti-inflammatory effects in these assays, with some compounds showing activity comparable or superior to the reference drug, diclofenac. nih.gov While specific data on this compound is limited, derivatives with similar core structures have shown potent anti-inflammatory properties. nih.govresearchgate.net

The primary mechanism for the anti-inflammatory activity of many pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes, which are responsible for prostaglandin (B15479496) synthesis. researchgate.netmdpi.com There are two main isoforms, COX-1 (constitutive) and COX-2 (inducible at sites of inflammation). mdpi.com Selective inhibition of COX-2 is a desirable therapeutic goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs. ijpsjournal.comresearchgate.net

Anticancer and Cytotoxic Effects (on specific cell lines)

In vitro studies have demonstrated the cytotoxic potential of this compound and its derivatives against various human cancer cell lines. A newly developed pyrazolo[3,4-d]pyrimidinone derivative demonstrated significant anticancer effects, completely inhibiting the growth of renal RXF-393 cancer cells and suppressing the growth of non-small cell lung (NSCL) HOP-92 cancer cells by 91.04%. ekb.eg The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined for several cell lines.

Specifically, the target compound showed potent growth inhibition of renal RXF393 cells with an IC50 of 17.88±1.32 µM and less pronounced activity against lung HOP-92 cells with an IC50 of 29.37±1.87 µM. ekb.eg For comparison, the standard anticancer drug staurosporine (B1682477) showed IC50 values of 3.27±0.19 µM and 4.54±0.26 µM against RXF-393 and HOP-92 cells, respectively. ekb.eg Notably, the compound exhibited lower toxicity towards the normal human cell line WI 38 (IC50 = 44.893±2.55 μM) compared to doxorubicin (B1662922) (IC50 = 13.893±0.77 μM), suggesting a degree of selectivity for cancer cells. ekb.eg

Further investigations into pyrazole derivatives have revealed their dose- and time-dependent cytotoxic effects. nih.govwaocp.org For instance, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazoles were evaluated against the triple-negative breast cancer cell line MDA-MB-468. waocp.orgnih.gov One of the most active compounds, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole, displayed IC50 values of 14.97 μM and 6.45 μM after 24 and 48 hours of treatment, respectively. nih.govwaocp.org In comparison, the standard chemotherapy drug Paclitaxel had IC50 values of 49.90 μM and 25.19 μM under the same conditions. nih.govwaocp.org This particular derivative also showed less toxicity to the normal fibroblast cell line AGO1522, with an IC50 of 28.74 μM after 24 hours. nih.govnih.gov

Table 1: In Vitro Cytotoxicity of this compound Derivatives Against Various Cell Lines

| Compound/Drug | Cell Line | Cell Type | IC50 (µM) | Exposure Time (hours) |

|---|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidinone derivative | RXF-393 | Renal Cancer | 17.88±1.32 | Not Specified |

| Pyrazolo[3,4-d]pyrimidinone derivative | HOP-92 | Non-Small Cell Lung Cancer | 29.37±1.87 | Not Specified |

| Staurosporine (Control) | RXF-393 | Renal Cancer | 3.27±0.19 | Not Specified |

| Staurosporine (Control) | HOP-92 | Non-Small Cell Lung Cancer | 4.54±0.26 | Not Specified |

| Pyrazolo[3,4-d]pyrimidinone derivative | WI 38 | Normal Lung Fibroblast | 44.893±2.55 | Not Specified |

| Doxorubicin (Control) | WI 38 | Normal Lung Fibroblast | 13.893±0.77 | Not Specified |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | MDA-MB-468 | Triple-Negative Breast Cancer | 14.97 | 24 |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | MDA-MB-468 | Triple-Negative Breast Cancer | 6.45 | 48 |

| Paclitaxel (Control) | MDA-MB-468 | Triple-Negative Breast Cancer | 49.90 | 24 |

| Paclitaxel (Control) | MDA-MB-468 | Triple-Negative Breast Cancer | 25.19 | 48 |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | AGO1522 | Normal Fibroblast | 28.74 | 24 |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | AGO1522 | Normal Fibroblast | 20.33 | 48 |

The anti-estrogenic potential of pyrazole derivatives has been a subject of investigation, particularly in the context of estrogen receptor-positive (ER+) breast cancers. mdpi.com While direct studies on the anti-estrogenic activity of this compound are limited, related pyrazole compounds have been evaluated for their ability to interact with estrogen receptors. For example, a study on 1,3,5-triaryl pyrazole derivatives showed weak antiproliferative activity against the ER+ MCF-7 breast cancer cell line, with IC50 values greater than 1000 µM. researchgate.net This suggests that not all pyrazole scaffolds possess significant anti-estrogenic properties. However, the pyrazole ring is a component of commercially available drugs that act as effective ligands for estrogen receptors. nih.gov

The anticancer effects of pyrazole derivatives are attributed to several mechanisms of action, including the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction: Treatment with pyrazole derivatives has been shown to induce apoptosis in cancer cells. nih.govwaocp.org For example, the compound 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole was found to trigger apoptosis in MDA-MB-468 cells. nih.govwaocp.org This process is often accompanied by an increase in reactive oxygen species (ROS) and the activation of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.govwaocp.org Another novel pyrazole derivative, PTA-1, was also shown to induce apoptosis in MDA-MB-231 triple-negative breast cancer cells, as evidenced by phosphatidylserine (B164497) externalization, caspase-3/7 activation, and DNA fragmentation. nih.govresearchgate.netmdpi.com

Cell Cycle Arrest: In addition to apoptosis, pyrazole derivatives can inhibit cancer cell proliferation by causing cell cycle arrest at specific checkpoints. Treatment with a pyrazolo[3,4-d]pyrimidinone derivative led to cell cycle arrest at the G2/M checkpoint in HOP-92 cells. ekb.eg In RXF-393 cells, the same compound caused an accumulation of cells in the G0-G1 phase, increasing the cell population in this phase from 46.32% to 56.39%. ekb.eg Similarly, the pyrazole derivative 3f induced cell cycle arrest in the S phase in MDA-MB-468 cells. nih.govwaocp.org PTA-1 was also found to arrest MDA-MB-231 cells in the S and G2/M phases. mdpi.com

Enzyme Inhibition: Mechanistic studies have also pointed to the inhibition of key enzymes involved in cell cycle progression. The pyrazolo[3,4-d]pyrimidinone derivative demonstrated potent inhibitory activity against cyclin-dependent kinase 1 (CDK1) and cyclin-dependent kinase 2 (CDK2), with IC50 values of 0.385±0.021 µM and 0.58±0.018 µM, respectively. ekb.eg These values are lower than those of the known CDK inhibitor roscovitine (B1683857) (IC50 values of 0.803±0.044 µM and 1.072±0.033 µM for CDK1 and CDK2, respectively). ekb.eg

Antiviral Activities

Certain pyrazole derivatives have demonstrated promising activity against the Human Immunodeficiency Virus (HIV).

The entry of HIV into host cells is a multi-step process that presents several targets for therapeutic intervention. nih.gov This process is mediated by the viral envelope glycoprotein (B1211001) (Env), which consists of gp120 and gp41 subunits. nih.gov Some pyrazole-containing compounds have been shown to inhibit HIV entry. For instance, a pyrazole-piperidine compound was found to inhibit viral entry by targeting the CCR5 and CXCR4 co-receptors, with IC50 values of 0.8 μM and 3.8 μM, respectively. nih.gov More potent pyrazole compounds have been developed that inhibit HIV-1 reverse transcriptase with IC50 values as low as 0.93 and 1.28 μM. nih.gov The minimal cytotoxicity of these pyrazole derivatives makes them attractive candidates for the development of new antiretroviral drugs. nih.gov

Anti-HIV Activity

Inhibition of HIV-1 Reverse Transcriptase

While direct studies on the inhibitory activity of this compound against the polymerase function of HIV-1 Reverse Transcriptase (RT) are not extensively detailed in the available literature, significant research has been conducted on structurally related pyrazole carboxylic acid derivatives. These studies focus on a different, yet essential, function of the RT enzyme: the Ribonuclease H (RNase H) domain. The RNase H domain is responsible for degrading the RNA strand in RNA:DNA hybrids during reverse transcription and represents a validated, unexploited drug target. nih.gov

Research into non-diketo acid (non-DKA) scaffolds has led to the development of a series of pyrrolyl-pyrazole carboxylic acids as novel RNase H inhibitors. nih.govacs.orgunilink.it This chemical class was designed to mimic the metal-chelating properties of diketo acids while overcoming their inherent biological liabilities, such as poor metabolic stability. nih.govacs.org Within these series, derivatives featuring oxyphenylpyrrolyl-pyrazole structures demonstrated potent inhibitory activities, with IC50 values in the low micromolar to sub-micromolar range. nih.govacs.org Notably, these compounds displayed high selectivity for the RNase H domain over other viral enzymes like integrase. acs.orgunilink.it The pyrazole carboxylic acid moiety serves as a key structural element, acting as an isostere of the diketo acid function and participating in crucial interactions within the RNase H catalytic site. unica.it

| Compound | Description | RNase H IC50 (µM) | Reference |

|---|---|---|---|

| Compound 11b | An oxyphenylpyrrolyl-pyrazole derivative | 0.27 | acs.org |

| Series 10 & 11 | A series of oxyphenylpyrrolyl-pyrazole derivatives | Active in low µM to sub-µM range | acs.org |

Inhibition of HIV-1 Protease

The enzyme HIV-1 protease is essential for viral maturation, cleaving newly synthesized polyproteins into functional proteins required for producing infectious virions. rsc.org While extensive research has led to the development of numerous protease inhibitors (PIs), many of which are peptide mimetics, preclinical data specifically evaluating this compound or closely related pyrazole carboxylic acids as direct inhibitors of HIV-1 protease are not prominent in the reviewed scientific literature. Studies on protease inhibitors containing carboxylic acid moieties have been reported, but these typically involve more complex molecular scaffolds where the acid function is part of a P2' ligand designed to interact with the enzyme's active site. researchgate.netosti.gov Therefore, the potential for this specific compound to inhibit HIV-1 protease remains an area for future investigation.

Neuroprotective Activity Studies (In Vitro Models)

The neuroprotective potential of the pyrazole scaffold, particularly those bearing methoxyphenyl substituents, has been investigated in various in vitro models of neurodegeneration. researchgate.neteurekaselect.comnih.gov Although studies focusing specifically on this compound are limited, related compounds have shown significant protective effects against neurotoxin-induced cell death.

In one study, a series of pyrazole and pyrazolo[3,4-d]pyridazine derivatives carrying a 3,4,5-trimethoxyphenyl group were assessed for their ability to protect human neuroblastoma SH-SY5Y cells from 6-hydroxydopamine (6-OHDA)-induced toxicity, a common in vitro model for Parkinson's disease research. researchgate.net Several of the tested pyrazole compounds exhibited significant cell protection. researchgate.net The presence of methoxy groups on the phenyl ring appears to be a favorable feature for this activity, suggesting that the 3-methoxyphenyl (B12655295) moiety of the title compound could contribute to neuroprotective effects. researchgate.netmdpi.com The mechanism of protection often involves mitigating oxidative stress, a key factor in neuronal damage. mdpi.com

| Compound Class | In Vitro Model | Observed Effect | Reference |

|---|---|---|---|

| 3,4,5-trimethoxybenzene bearing pyrazole derivatives (4b, 4e-g) | 6-OHDA (20 µM) treated SH-SY5Y cells | Significant (p < 0.05) cell protection at 1.0 µM | researchgate.net |

| Pyrazolo[3,4-d]pyridazine compound (5e) | 6-OHDA (20 µM) treated SH-SY5Y cells | Relative neuroprotection of 110.7 ± 4.3% | researchgate.net |

Enzyme Inhibition Studies (Beyond COX)

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease. nih.gov The pyrazole scaffold has been extensively studied for its MAO inhibitory properties. nih.govresearchgate.net

Different substitution patterns on the pyrazole ring can confer selectivity towards either MAO-A or MAO-B. For instance, a series of 3,5-biaryl-4,5-dihydro-1H-pyrazole-1-carboxylate derivatives were found to be potent and selective inhibitors of MAO-A. nih.gov Conversely, a study of 3-aryl-1-phenyl-1H-pyrazole derivatives, which share the same core structure as the title compound, revealed good inhibitory activity against MAO-B, with several compounds showing high selectivity over MAO-A. nih.gov Halogenated pyrazoline derivatives have also demonstrated potent and selective MAO-B inhibition. nih.gov This suggests that the this compound scaffold has a high potential for MAO inhibition, with selectivity likely being influenced by the specific substituents on the aryl rings.

| Compound | Target Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| Compound 3f (Pyrazoline-phenyl carbamate) | MAO-A | Ki = 4.96 ± 0.21 nM | nih.gov |

| N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine (3f) | MAO-B | pIC50 = 3.47 (Highly Selective) | nih.gov |

| Halogenated Pyrazolines (e.g., EH7) | MAO-B | IC50 = 0.48 µM (Highly Selective) | nih.gov |

The pyrazole ring is a well-established scaffold in the design of protein kinase inhibitors, and is present in several FDA-approved drugs. nih.govresearchgate.net Research has demonstrated the efficacy of pyrazole-containing molecules against various kinases, including FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical targets in oncology. frontiersin.orgnih.gov

FLT3 Inhibition: Activating mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target. nih.gov Numerous pyrazole-based compounds have been developed as potent FLT3 inhibitors. nih.govnih.gov A structure-activity relationship study of 1-H-pyrazole-3-carboxamide derivatives identified compounds with nanomolar inhibitory activity against FLT3. nih.gov Significantly, a compound featuring both a pyrazole ring and an N-(3-methoxyphenyl) group has been identified as a potent inhibitor of the FLT3-ITD pathway, highlighting the relevance of this specific substitution pattern. dntb.gov.uaresearchgate.net

VEGFR-2 Inhibition: VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. frontiersin.org Fused pyrazole derivatives have been synthesized and evaluated as dual inhibitors of VEGFR-2 and other kinases like EGFR. frontiersin.org For example, a dihydropyrano[2,3-c]pyrazole derivative showed potent VEGFR-2 inhibition with an IC50 value of 0.22 µM. frontiersin.org The pyrazole core is recognized as a common pharmacophoric element for inhibiting VEGFR2 activity. nih.gov Inhibition of upstream kinases like VEGFR2 can also impact downstream signaling pathways, including the PI3K/Akt pathway.

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 9 (Sulfonamide derivative) | VEGFR-2 | 0.22 | frontiersin.org |

| Compound 11 (Pyrazolone derivative) | VEGFR-2 | 0.27 | frontiersin.org |

| Compound 3 (Pyrazolopyrimidine derivative) | EGFR | 0.06 | frontiersin.org |

Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is the primary therapeutic strategy for managing the symptoms of Alzheimer's disease. dergipark.org.tr The pyrazole and pyrazoline scaffolds have emerged as promising structures for the design of new AChE inhibitors. eurekaselect.comdergipark.org.tracs.org

A study focused on 3-aryl-1-phenyl-1H-pyrazole derivatives demonstrated that these compounds possess AChE inhibitory activity in the nanomolar range. nih.gov The activity was found to be dependent on the substituents attached to the pyrazole core. nih.gov Another study on pyrazoline-based compounds, including a 3-(4-methoxyphenyl) derivative, identified potent AChE inhibitors, with one compound showing activity twice that of the reference drug Tacrine. dergipark.org.tr These findings indicate that the 1-phenyl-pyrazole framework is a viable scaffold for interacting with the active site of AChE.

| Compound | Description | AChE pIC50 | Reference |

|---|---|---|---|

| Compound 3e | N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine | 4.20 | nih.gov |

| Compound 3j | N-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine | 4.14 | nih.gov |

| Donepezil | Reference Standard | 4.92 | nih.gov |

Receptor Interaction Studies

Derivatives of the 1-phenylpyrazole-3-carboxylic acid scaffold have been identified as modulators for multiple receptors, including cannabinoid, neurotensin (B549771), and adenosine (B11128) receptors. The specific nature and potency of these interactions are highly dependent on the substitution patterns on the pyrazole core and its appended phenyl rings.

The 1,5-diaryl-pyrazole-3-carboxamide structure is a well-established scaffold for cannabinoid type 1 (CB1) receptor antagonists. The archetypal compound in this class is Rimonabant (SR141716A), which features a 1-(2,4-dichlorophenyl)-5-(4-chlorophenyl) substitution pattern. jbclinpharm.orgacs.org Structure-activity relationship (SAR) studies on this template have delineated key structural requirements for potent and selective CB1 antagonism. nih.govnih.gov

Key findings from SAR studies on pyrazole-based CB1 antagonists include:

Position 1: A 2,4-dichlorophenyl group is optimal for high affinity. nih.gov

Position 3: A carboxamide moiety, particularly with a piperidinyl group, is crucial for antagonist activity. jbclinpharm.org

Position 5: A para-substituted phenyl ring, such as 4-chlorophenyl or 4-iodophenyl, enhances potency. jbclinpharm.orgnih.gov The compound with a p-iodophenyl group at this position was found to be the most potent in one series. nih.gov

While direct studies on this compound are not extensively detailed in this context, the established SAR provides a framework for predicting its potential activity. The meta-methoxy substitution on the N1-phenyl ring represents a deviation from the optimal 2,4-dichloro pattern found in high-affinity antagonists like Rimonabant. This difference likely influences the compound's binding affinity and efficacy at the CB1 receptor. Further modifications at the 3-position from a simple carboxylic acid to a more complex carboxamide would be necessary to confer significant CB1 antagonistic properties, as seen in Rimonabant and its analogs. acs.org

| Compound/Analog Series | Position 1 Substituent | Position 5 Substituent | Position 3 Substituent | Receptor Target | Activity Profile | Reference |

| Rimonabant (SR141716A) | 2,4-Dichlorophenyl | 4-Chlorophenyl | N-Piperidinyl Carboxamide | CB1 | Antagonist/Inverse Agonist (Ki = 2 nM) | jbclinpharm.org |

| Rimonabant Analogs | 2,4-Dichlorophenyl | 4-Iodophenyl | N-Piperidinyl Carboxamide | CB1 | High-Affinity Antagonist (Ki = 7.5 nM) | jbclinpharm.org |

| Rimonabant Analogs | 2,4-Dichlorophenyl | 4-Bromophenyl | N-Piperidinyl Carboxamide | CB1 | High-Affinity Antagonist | jbclinpharm.org |

| Rimonabant Analogs | 4-Chlorophenyl | 4-Chlorophenyl | N-Piperidinyl Carboxamide | CB1 | Decreased Affinity | jbclinpharm.org |

Research into nonpeptide ligands for the neurotensin receptors has led to the discovery of pyrazole-based compounds with selectivity for the NTS2 subtype. A key study identified 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid, a derivative of the core structure, as a selective NTS2 compound. nih.govnih.govrti.orgnih.gov This discovery originated from the screening of analogs of SR48692, a known non-selective neurotensin receptor ligand. nih.govrti.org

The investigation into this series of pyrazole carboxamides revealed that the 1-(4-fluorophenyl)-5-(2-methoxyphenyl) scaffold provided compounds with enhanced NTS2 potency and binding affinity while having significantly lower efficacy compared to the parent compound at the NTS2 receptor. nih.gov This suggests a partial agonist or antagonist profile. The selectivity for NTS2 over NTS1 was a key finding, highlighting the potential for developing subtype-selective probes from this chemical series. nih.govnih.gov The carboxylic acid group on the cyclohexyl moiety was found to be a critical attachment point for receptor interaction. nih.gov

| Compound Scaffold | NTS1 Activity (Calcium Mobilization) | NTS2 Activity (Calcium Mobilization) | NTS2 Selectivity | Reference |

| SR48692 Analog (7b) | Inactive | Partial Agonist (EC50 = 190 nM) | Selective for NTS2 | nih.gov |

| Descarboxy Analog (13) | Inactive | Inactive | N/A | nih.gov |

The pyrazole moiety is a constituent of various heterocyclic systems designed as adenosine receptor (AR) antagonists. Specifically, pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives have been extensively studied as potent and selective antagonists for A2A and A3 adenosine receptors. researchgate.netmdpi.com

The structure-activity relationships for these tricyclic systems indicate that the pyrazole ring is a crucial component of the pharmacophore. researchgate.net Modifications on the pyrazole ring and the fused pyrimidine (B1678525) ring can modulate affinity and selectivity across the different adenosine receptor subtypes. For instance, the optimization of a pyrazolo-triazolo-pyrimidine scaffold to achieve A3AR antagonism involved incorporating an aryl carbamoyl (B1232498) moiety, a group known to be favorable for A3 affinity. researchgate.net While this compound itself is not a tricyclic system, its core structure serves as a potential building block for more complex A3AR antagonists. The electronic properties conferred by the 3-methoxyphenyl group at the N1 position and the carboxylic acid at the C3 position are important considerations in the rational design of such antagonists. researchgate.netmdpi.com

General Structure-Activity Relationship (SAR) Studies in Biological Contexts

Across different receptor systems, the biological activity of 1-aryl-1H-pyrazole-3-carboxylic acid derivatives is profoundly influenced by the nature and position of substituents on the pyrazole and its attached aryl rings.

Systematic SAR studies on pyrazole derivatives have established a clear pattern regarding the influence of substituents on biological activity. researchgate.netnih.gov

N1-Aryl Substituent: The substitution pattern on the phenyl ring at the N1 position is critical for receptor affinity and selectivity. For CB1 antagonists, a 2,4-dichloro substitution is highly favored. jbclinpharm.org In the context of NTS2 ligands, a 4-fluorophenyl group was found to confer enhanced NTS2 potency and selectivity. nih.gov The presence of electron-donating groups like methoxy, as in the title compound, can significantly alter the electronic properties and, consequently, the binding interactions with target receptors. nih.goveurasianjournals.com

C3-Substituent: The group at the C3 position often serves as a key interaction point. For CB1 antagonists, a bulky carboxamide group is essential. nih.gov For the NTS2-selective ligands, a carboxamide linking to a cycloalkane carboxylic acid was identified as a potent pharmacophore. nih.gov The simple carboxylic acid in the title compound may serve as a handle for further derivatization to achieve higher potency.

C5-Aryl Substituent: Similar to the N1 position, the substituent at C5 is crucial for potency. A para-substituted phenyl group is important for CB1 antagonists. nih.gov For NTS2 ligands, a 2-methoxyphenyl group was part of the selective compound identified. nih.gov This indicates that steric and electronic factors at this position play a major role in orienting the ligand within the receptor's binding pocket.

Computational methods have become instrumental in understanding the SAR of pyrazole derivatives and predicting their biological activity. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling have been applied to correlate the structural features of these compounds with their observed biological effects.

A 4D-QSAR study on a series of pyrazole pyridine (B92270) carboxylic acid derivatives successfully created a model that could predict biological activity based on structural and conformational parameters. researchgate.netnih.gov Such models use quantum chemical calculations to define the electronic and spatial properties of the molecules, which are then used to generate a pharmacophore model. researchgate.net This approach helps in identifying the key molecular features responsible for activity. researchgate.netnih.gov

Molecular docking and dynamics simulations provide further insights into how these ligands bind to their respective receptors. nih.gov These studies can rationalize experimental findings, such as why certain substituents increase binding affinity while others decrease it. For example, computational models can reveal specific hydrogen bonds or hydrophobic interactions between the ligand and amino acid residues in the receptor's active site, thereby explaining the observed SAR. nih.gov The correlation between such computational data and experimental biological activity is crucial for the rational design of new, more potent, and selective pyrazole-based therapeutic agents. nih.gov

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling and ligand design are crucial computational techniques in drug discovery that help in identifying the essential structural features of a molecule required for its biological activity. For the class of compounds to which this compound belongs, these principles guide the rational design of new, potentially more potent and selective analogs. While a specific pharmacophore model for this compound is not extensively detailed in publicly available literature, general models for pyrazole derivatives targeting various enzymes and receptors provide significant insights into the key chemical features driving their biological effects.

The fundamental components of a pharmacophore model for pyrazole-based compounds typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The spatial arrangement of these features dictates the molecule's ability to interact with its biological target.

Key Pharmacophoric Features of Pyrazole Derivatives:

Based on structure-activity relationship (SAR) studies of various pyrazole analogs, several key features are consistently important for their biological activities. These features form the basis for constructing a hypothetical pharmacophore model for compounds like this compound.

Pyrazole Core: The pyrazole ring itself serves as a central scaffold, positioning the various substituents in a specific three-dimensional orientation. The two adjacent nitrogen atoms can act as hydrogen bond acceptors.

Aryl Substituent at N1-position: The nature and substitution pattern of the phenyl ring at the N1-position are critical for activity and selectivity. In the case of this compound, the 3-methoxyphenyl group contributes to the hydrophobic interactions and can also engage in hydrogen bonding through its methoxy group.

Carboxylic Acid at C3-position: The carboxylic acid group is a key feature, often acting as a hydrogen bond donor and acceptor. It can form crucial interactions with amino acid residues in the active site of target proteins. In some cases, this group is esterified or converted to an amide to modulate activity and pharmacokinetic properties.

Substituents at C4 and C5-positions: Although unsubstituted in the parent compound, modifications at these positions are common in ligand design to enhance potency and selectivity. These positions can be functionalized to introduce additional hydrophobic, hydrogen bonding, or aromatic interactions.

The following interactive table summarizes the key pharmacophoric features derived from studies on various pyrazole derivatives.

| Feature | Role in Biological Activity | Example from this compound |

| Pyrazole Ring | Central scaffold for orienting substituents; Nitrogen atoms can act as hydrogen bond acceptors. | Provides the core structure. |

| N1-Aryl Group | Hydrophobic interactions; potential for hydrogen bonding and steric influence. | 3-methoxyphenyl group. |

| C3-Carboxylic Acid | Hydrogen bond donor and acceptor; crucial for binding to many biological targets. | Carboxylic acid group. |

| Hydrophobic Regions | van der Waals interactions with nonpolar residues in the binding pocket. | Phenyl ring of the methoxyphenyl group. |

| Hydrogen Bond Acceptors | Formation of hydrogen bonds with receptor sites. | Nitrogen atoms of the pyrazole ring, oxygen atoms of the methoxy and carboxylic acid groups. |

| Hydrogen Bond Donors | Formation of hydrogen bonds with receptor sites. | Hydrogen atom of the carboxylic acid group. |

Ligand Design Principles Based on Structure-Activity Relationships:

The design of novel ligands based on the this compound scaffold involves systematically modifying its structure to optimize interactions with a specific biological target. The principles are derived from extensive SAR studies on related pyrazole series.